Ethyl 2-bromo-2-(4-chlorophenyl)acetate

Description

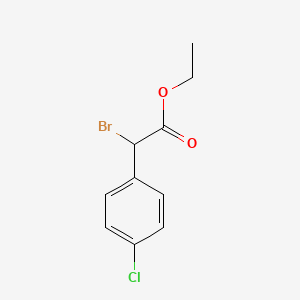

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAZDSRFJOHLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-25-0 | |

| Record name | 5445-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

synthesis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate

Foreword: The Strategic Importance of α-Halo Esters

This compound (CAS No: 5445-25-0) is a pivotal intermediate in the synthesis of a wide array of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive bromine atom at the α-position to an ester and adjacent to a substituted phenyl ring, makes it a versatile building block for introducing the ethyl 2-(4-chlorophenyl)acetate moiety into larger scaffolds through nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of its synthesis, focusing on practical, field-proven methodologies, the underlying chemical principles, and the critical safety considerations required for its successful and safe preparation in a research setting.

Retrosynthetic Analysis: Devising a Synthetic Strategy

The primary challenge in synthesizing the target molecule lies in the selective introduction of a bromine atom at the benzylic alpha-carbon. Two principal strategies dominate this transformation: radical-mediated bromination and the acid-catalyzed Hell-Volhard-Zelinsky (HVZ) reaction or its variants.

-

Radical Bromination: This pathway leverages the relative stability of the benzylic radical formed at the α-carbon. Reagents like N-Bromosuccinimide (NBS), in the presence of a radical initiator, are ideal for this type of selective halogenation, known as the Wohl-Ziegler reaction.[2] This method is often preferred for its milder conditions and higher selectivity compared to alternatives.

-

Hell-Volhard-Zelinsky (HVZ) Approach: The classic HVZ reaction facilitates the α-halogenation of carboxylic acids.[3][4][5] To synthesize the target ester, this would be a two-step process: first, the α-bromination of 4-chlorophenylacetic acid using reagents like bromine (Br₂) and a phosphorus catalyst (PBr₃ or red phosphorus), followed by esterification with ethanol.[6][7] A one-pot modification, where the intermediate α-bromo acyl bromide is trapped with ethanol, is also a viable, more efficient alternative.[5][8]

This guide will focus on the N-Bromosuccinimide (NBS) method as the primary protocol due to its operational simplicity, use of less corrosive reagents, and generally milder reaction conditions. The HVZ approach will be presented as a robust alternative.

Recommended Synthesis Protocol: Benzylic Bromination with N-Bromosuccinimide (NBS)

This method proceeds via a free-radical chain mechanism, where NBS serves as a convenient and solid source of bromine radicals. The reaction is initiated by light or, more reliably, by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction Mechanism and Rationale

The Wohl-Ziegler reaction's selectivity for the benzylic position is driven by the resonance stabilization of the benzylic radical intermediate.

-

Initiation: The radical initiator (e.g., AIBN) thermally decomposes to generate initial radicals. These radicals abstract a hydrogen atom from trace amounts of HBr to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts the most labile hydrogen atom from the starting material, ethyl 2-(4-chlorophenyl)acetate. The benzylic hydrogen at the α-position is preferentially abstracted due to the formation of a resonance-stabilized benzylic radical.

-

This benzylic radical then reacts with a molecule of NBS to form the desired product, this compound, and a succinimidyl radical.

-

The succinimidyl radical abstracts a hydrogen from HBr to regenerate the bromine radical, continuing the chain reaction.

-

-

Termination: The reaction ceases when radicals combine with each other.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |

| Ethyl 2-(4-chlorophenyl)acetate | 14062-24-9 | 198.63 | 10.0 g | 0.050 | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 9.4 g | 0.053 | 1.05 |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.16 g | 0.001 | 0.02 |

| Carbon Tetrachloride (CCl₄), anhydrous | 56-23-5 | 153.82 | 150 mL | - | - |

| Saturated Na₂S₂O₃ solution | - | - | 50 mL | - | - |

| Saturated NaCl solution (Brine) | - | - | 50 mL | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried to prevent moisture, which can lead to side reactions. The entire setup should be in a certified chemical fume hood.

-

Charging Reagents: To the flask, add ethyl 2-(4-chlorophenyl)acetate (10.0 g), N-Bromosuccinimide (9.4 g), azobisisobutyronitrile (0.16 g), and anhydrous carbon tetrachloride (150 mL).

-

Reaction: Begin stirring the mixture and gently heat it to reflux (approx. 77°C for CCl₄). Maintain a steady reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material. As the reaction proceeds, the denser succinimide byproduct will precipitate and sink.

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature.

-

Filter the reaction mixture through a glass funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 10 mL).

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted bromine, and then with 50 mL of brine to remove residual water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1]

Alternative Pathway: The Hell-Volhard-Zelinsky (HVZ) Approach

The HVZ reaction provides a classic and reliable, albeit more strenuous, route. The key is the in-situ formation of an acyl bromide, which readily enolizes, allowing for α-bromination.[5][7]

This process involves heating the corresponding carboxylic acid (4-chlorophenylacetic acid) with Br₂ and a catalytic amount of PBr₃. The resulting α-bromo acyl bromide is highly reactive and can be directly esterified by adding ethanol to the reaction mixture, making it a convenient one-pot procedure.[6][8] However, this method involves handling highly corrosive liquid bromine and phosphorus tribromide, and typically requires higher reaction temperatures.[3][4]

Safety, Handling, and Storage

The involves several hazardous materials. A thorough risk assessment is mandatory before commencing any experimental work.

-

Hazard Identification:

-

Product & Intermediates: α-bromo esters are potent lachrymators (tear-inducing) and are corrosive, causing severe skin burns and eye damage.[9][10][11] Inhalation can lead to respiratory tract irritation.

-

N-Bromosuccinimide (NBS): An irritant and oxidizer. It can decompose over time, releasing bromine.[12]

-

AIBN: Thermally unstable and can decompose vigorously if heated improperly.

-

Carbon Tetrachloride: A toxic and carcinogenic solvent with significant environmental hazards. Alternative solvents like acetonitrile or cyclohexane should be considered where appropriate.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are essential at all times.[9][10]

-

Skin Protection: A flame-retardant lab coat and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[10][11]

-

Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[11]

-

-

Handling and Storage:

-

Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Emergency eyewash stations and safety showers must be readily accessible.[11]

-

-

Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

Characterization and Quality Control

To confirm the identity and assess the purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and a key singlet for the α-proton.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and characteristic fragmentation patterns, including the isotopic signature of bromine and chlorine atoms.

-

Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the ester at approximately 1735-1750 cm⁻¹.

-

Chromatography (GC/HPLC): Used to determine the purity of the final product and to monitor the progress of the reaction.

Conclusion

The is most effectively and safely achieved through the radical-mediated bromination of ethyl 2-(4-chlorophenyl)acetate using N-Bromosuccinimide and a radical initiator. This method offers high selectivity for the desired benzylic position under relatively mild conditions. While the Hell-Volhard-Zelinsky reaction remains a viable alternative, the NBS approach is generally superior in a research context due to its greater operational safety and simplicity. Rigorous adherence to safety protocols is paramount throughout the procedure, from handling raw materials to the purification and storage of the final product.

References

-

Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

-

Hell Volhard Zelinsky Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Hell–Volhard–Zelinsky halogenation. (n.d.). Wikipedia. Retrieved from [Link]

-

ethyl bromoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Hell–Volhard–Zelinsky Reaction. (2025-05-14). Master Organic Chemistry. Retrieved from [Link]

-

electrophilic aromatic bromination with N-bromosuccinimide. (2021-02-11). YouTube. Retrieved from [Link]

-

Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-bromobutanimide | C4H4BrNO2. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 2-(2-bromo-4-chlorophenyl)acetate (C10H10BrClO2). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound | C10H10BrClO2. (n.d.). PubChem. Retrieved from [Link]

- High-selectivity synthesis method of ethyl alpha-bromoacetate. (n.d.). Google Patents.

- High selectivity synthetic method for alpha-bromo ethyl acetate. (n.d.). Google Patents.

-

Ethyl-α-bromophenyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. CAS 5445-25-0: ethyl bromo(4-chlorophenyl)acetate [cymitquimica.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. byjus.com [byjus.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. nj.gov [nj.gov]

- 12. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-bromo-2-(4-chlorophenyl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a halogenated aromatic carboxylic acid ester of significant interest in synthetic organic chemistry. Its strategic placement of bromo and chloro substituents, combined with the reactive α-bromo ester functionality, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its applications, particularly in the realm of pharmaceutical development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in a research and development setting.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [2] |

| Molecular Weight | 277.54 g/mol | [2] |

| CAS Number | 5445-25-0 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 304.8 °C at 760 mmHg | |

| Density | 1.503 g/cm³ |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons.

-

Ethyl Group: A triplet integrating to 3H is anticipated around δ 1.3 ppm, corresponding to the methyl protons (CH₃), coupled to the adjacent methylene protons. A quartet integrating to 2H is expected around δ 4.3 ppm for the methylene protons (OCH₂), coupled to the methyl protons.

-

Methine Proton: A singlet integrating to 1H is expected for the proton at the α-carbon (CHBr). The chemical shift of this proton would be significantly downfield due to the deshielding effects of the adjacent bromine atom, carbonyl group, and aromatic ring.

-

Aromatic Protons: The para-substituted phenyl ring will show a characteristic AA'BB' system, appearing as two doublets, each integrating to 2H. The protons ortho to the chlorine atom will be at a different chemical shift than the protons meta to the chlorine.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Ethyl Group: Two signals are expected for the ethyl group: one for the methyl carbon (CH₃) and another for the methylene carbon (OCH₂).

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear as a downfield signal, typically in the range of δ 165-175 ppm.

-

α-Carbon: The carbon atom bonded to the bromine (CHBr) will also be shifted downfield.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ester moiety will have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch: A strong band corresponding to the C-O single bond of the ester will be present.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed.

-

C-Cl and C-Br Stretches: Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (277.54 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for M, M+2, and M+4 will be observed.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ester group. Fragmentation of the aromatic ring may also occur.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the readily available 4-chlorophenylacetic acid. A reliable and well-established procedure, analogous to the synthesis of similar α-bromo esters, is the Hell-Volhard-Zelinsky reaction followed by Fischer esterification.[4]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-2-(4-chlorophenyl)acetic Acid (Hell-Volhard-Zelinsky Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-chlorophenylacetic acid. Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination: Heat the mixture and add bromine (Br₂) dropwise from the dropping funnel. The reaction is typically exothermic and should be controlled by the rate of bromine addition.

-

Reaction Monitoring: Continue heating under reflux until the evolution of hydrogen bromide (HBr) gas ceases. The reaction mixture should become a clear, reddish-brown solution.

-

Work-up: Cool the reaction mixture and carefully quench any remaining bromine with a small amount of a reducing agent (e.g., sodium bisulfite solution). The crude 2-bromo-2-(4-chlorophenyl)acetyl bromide is then hydrolyzed by the slow addition of water to yield the carboxylic acid.

-

Purification: The crude 2-bromo-2-(4-chlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound (Fischer Esterification)

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-bromo-2-(4-chlorophenyl)acetic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Esterification: Heat the mixture to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol by rotary evaporation. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash successively with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the α-bromo ester functionality. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility as a synthetic intermediate.[1]

Examples of Nucleophilic Substitution:

-

Reaction with Amines: Primary and secondary amines can displace the bromide to form α-amino esters, which are valuable precursors for amino acids and peptides.

-

Reaction with Thiolates: Thiolates can react to form α-thio esters.

-

Reaction with Cyanide: The displacement of bromide by a cyanide ion provides a route to α-cyano esters, which can be further hydrolyzed to dicarboxylic acids or reduced to β-amino alcohols.

-

Reaction with Azide: Sodium azide can be used to introduce an azido group, which can then be reduced to an amino group or used in click chemistry reactions.

The Reformatsky Reaction

A particularly important application of α-bromo esters like this compound is the Reformatsky reaction. This reaction involves the formation of an organozinc intermediate (a Reformatsky enolate) by treating the α-bromo ester with zinc metal. This enolate then reacts with aldehydes or ketones to form β-hydroxy esters.

Caption: General scheme of the Reformatsky reaction.

This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of natural products and pharmaceuticals.

Applications in Drug Development

The structural motifs accessible from this compound are prevalent in a number of biologically active molecules. Its utility as a precursor in the synthesis of pharmaceuticals is a key area of interest for drug development professionals.

While specific, publicly documented syntheses of commercial drugs starting directly from this compound are not widespread, its potential is evident from the synthesis of related compounds and its role as a key building block for various heterocyclic systems. For instance, α-haloarylacetates are precursors in the synthesis of certain anticonvulsant drugs. The introduction of an imidazole ring via nucleophilic substitution, for example, can lead to compounds with potential anticonvulsant activity.[5][6]

Furthermore, the benzodiazepine class of drugs, which includes well-known anxiolytics like lorazepam, features a core structure that can be synthesized using precursors derived from α-haloarylacetates.[7][8] The ability to introduce various substituents via the reactive handles on this compound makes it a valuable tool for generating libraries of compounds for screening in drug discovery programs.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought immediately.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined chemical properties and predictable reactivity, particularly in nucleophilic substitution and Reformatsky reactions, make it an important tool for the construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers a gateway to a diverse range of molecular scaffolds with potential therapeutic applications. A thorough understanding of its synthesis, handling, and reactivity is crucial for unlocking its full potential in the laboratory and beyond.

References

- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.

- Natelson, S., & Gottfried, S. (n.d.).

- Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.

- ethyl 2-bromo-2-(4-chlorophenyl)

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20).

- Ethyl bromoacetate(105-36-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ethyl-α-bromophenyl acet

- Ethyl 2-(4-bromo-2-fluorophenyl)acetate(924312-09-4) 13C NMR. (n.d.). ChemicalBook.

- Ethyl 2-bromo-2-(4-chlorophenyl)

- Development of a Continuous Flow Synthesis of Lorazepam. (n.d.).

- 5445-25-0|Ethyl 2-bromo-2-(4-chlorophenyl)

- Development of a Continuous Flow Synthesis of Lorazepam. (n.d.). Amazon S3.

- Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. (n.d.).

- Process for the preparation of α-bromo-phenylacetic acids. (n.d.).

- Process for the preparation of lorazepam. (n.d.).

- Ethyl 2-(3-bromo-4-chlorophenyl)acetate | 1208076-13-4. (n.d.). Sigma-Aldrich.

- CAS 5445-25-0: ethyl bromo(4-chlorophenyl)

- Mass fragmentation pattern of identified compounds from ethyl acetate... (n.d.).

- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).

- Ethyl-α-bromophenyl acet

- Lorazepam (antiepileptic, anxiolytic) synthesis. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- 2-Bromo-2-phenyl-acetic acid ethyl ester. (n.d.). SpectraBase.

- 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile. (n.d.). Vulcanchem.

- Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (n.d.).

- FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.).

- Mass spectrum fragmentation of ethyl acetate. (2024, May 26). Chemistry Stack Exchange.

- FTIR TESTING. (n.d.). Air Hygiene.

- Ethyl 2-(2-chlorophenyl)

- EI Mass spectra, proposed structures and predominant fragmentation... (n.d.).

- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul

- An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)

Sources

- 1. CAS 5445-25-0: ethyl bromo(4-chlorophenyl)acetate [cymitquimica.com]

- 2. This compound | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 5445-25-0 | AChemBlock [achemblock.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethyl 2-bromo-2-(4-chlorophenyl)acetate

Prepared by a Senior Application Scientist

Introduction

Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a halogenated aromatic ester of significant interest to the research and drug development community. Its unique structure, featuring a reactive benzylic bromide and an electron-withdrawing chloro-substituted phenyl ring, makes it a versatile and valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and safe handling protocols, designed for researchers and professionals in the chemical sciences. The strategic placement of the bromine atom alpha to the ester carbonyl group activates the molecule for a range of crucial carbon-carbon bond-forming reactions, establishing it as a key building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical agents.

Part 1: Chemical Identity and Core Properties

A precise understanding of a reagent's identity and physical characteristics is fundamental to its effective and safe use in any experimental context.

Chemical Identifiers

The following table summarizes the key identifiers for this compound, ensuring unambiguous identification.[1][2]

| Identifier | Value | Source |

| CAS Number | 5445-25-0 | [PubChem[1], BLDpharm[2]] |

| IUPAC Name | This compound | [PubChem[1]] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [PubChem[1]] |

| Molecular Weight | 277.54 g/mol | [PubChem[1]] |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | [PubChem[1]] |

| InChI Key | CZAZDSRFJOHLCK-UHFFFAOYSA-N | [PubChem[1]] |

| Synonyms | Ethyl α-bromo-4-chlorophenylacetate, Ethyl bromo(4-chlorophenyl)acetate, NSC21985 | [PubChem[1]] |

Physicochemical Properties

The physical properties of the compound dictate the conditions required for its storage, handling, and use in reactions.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Visual inspection. |

| Boiling Point | 304.8 °C at 760 mmHg | Predicted value. |

| Density | 1.503 g/cm³ | Predicted value. |

| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Diethyl Ether). Insoluble in water. | Reacts with water.[3] |

| XLogP3 | 3.6 | Computed descriptor indicating lipophilicity.[1] |

Part 2: Synthesis and Manufacturing Logic

The synthesis of this compound is typically achieved via the α-bromination of a suitable precursor. The most common and logical pathway begins with 4-chlorophenylacetic acid.

Synthetic Workflow

The transformation involves two key steps: the Hell-Volhard-Zelinsky (HVZ) reaction to introduce the bromine atom, followed by Fischer esterification.

Caption: General synthetic pathway for this compound.

Mechanistic Rationale

-

Step 1: α-Bromination: The process begins with the conversion of the carboxylic acid to an acyl bromide using a catalytic amount of phosphorus tribromide (PBr₃). This acyl bromide intermediate readily enolizes. The enol form then undergoes electrophilic attack by bromine (Br₂) at the α-carbon. This step is critical because direct bromination of the carboxylic acid is not feasible. The presence of the 4-chloro substituent on the phenyl ring is electronically withdrawing but does not interfere with this reaction.

-

Step 2: Esterification: The resulting α-bromo acyl bromide is a highly reactive species. The addition of ethanol serves as both the nucleophile and the solvent. It attacks the electrophilic carbonyl carbon, leading to the formation of the ethyl ester and hydrogen bromide as a byproduct. This is a classic Fischer esterification, driven to completion by using an excess of the alcohol.

An alternative industrial approach involves the direct esterification of 4-chlorophenylacetic acid to its ethyl ester, followed by a radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN). This route avoids the use of Br₂ and PBr₃ but requires careful control of radical reaction conditions.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this reagent stems from the lability of the bromine atom, which is positioned at a benzylic carbon and is alpha to a carbonyl group, making it an excellent leaving group in nucleophilic substitution reactions.

Core Reactivity: The Reformatsky Reaction

A primary application for α-bromo esters is the Reformatsky reaction . This organozinc-mediated reaction is a powerful and reliable method for forming β-hydroxy esters.[4][5]

Caption: The workflow of the Reformats.

Causality in the Reformatsky Reaction:

-

Enolate Formation: Zinc metal undergoes oxidative insertion into the carbon-bromine bond. Zinc is specifically used because the resulting organozinc enolate (a "Reformatsky enolate") is relatively stable and less basic than corresponding lithium or magnesium (Grignard) reagents.[4][5] This is a crucial distinction; its moderate reactivity prevents it from reacting with the ester group of another molecule, a common side reaction with more reactive organometallics.[5]

-

Nucleophilic Addition: The organozinc enolate adds to the carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a six-membered chair-like transition state, which can offer a degree of diastereoselectivity.[5]

-

Workup: A mild acidic workup protonates the zinc alkoxide intermediate to yield the final β-hydroxy ester.[5]

This reaction allows for the construction of complex carbon skeletons that are prevalent in many biologically active molecules and natural products.

Other Nucleophilic Substitutions

Beyond the Reformatsky reaction, the compound is a potent alkylating agent for a variety of soft nucleophiles, including amines, thiols, and carbanions, enabling the introduction of the (4-chlorophenyl)(ethoxycarbonyl)methyl moiety into a target structure.

Part 4: Experimental Protocol: A Representative Reformatsky Reaction

This protocol describes a general procedure for the reaction of this compound with a generic ketone, such as acetone, to demonstrate the workflow. This procedure is adapted from established methods for similar α-bromo esters.[6]

Objective: To synthesize Ethyl 3-hydroxy-3-methyl-2-(4-chlorophenyl)butanoate.

Materials:

-

This compound (1.0 eq)

-

Zinc dust, activated (2.0 eq)

-

Acetone (1.5 eq)

-

Anhydrous Toluene or THF (solvent)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous MgSO₄ or Na₂SO₄ (for drying)

Procedure:

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Zinc Activation: Add activated zinc dust (2.0 eq) to the flask. A crystal of iodine can be added, and the mixture gently warmed to facilitate activation if necessary.

-

Initiation: Add a small portion of the this compound (approx. 10% of total) to the zinc suspension in anhydrous toluene. The mixture should be gently heated until a slight exotherm or color change indicates the initiation of the reaction.

-

Reagent Addition: Once initiated, a solution of the remaining this compound and acetone (1.5 eq) in anhydrous toluene is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Scientific Rationale: Co-addition of the ester and the ketone ensures that the organozinc enolate reacts with the ketone as it is formed, minimizing side reactions like dimerization.

-

-

Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 30-60 minutes to ensure full consumption of the starting materials. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution. This hydrolyzes the zinc alkoxide intermediate and dissolves the zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the pure β-hydroxy ester.

Part 5: Safety, Handling, and Storage

This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.

GHS Hazard Information

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[7][8]

-

Signal Word: Danger[7]

-

GHS Pictogram:

-

GHS05: Corrosion

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and water.[3] Store locked up.[7]

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]

Part 6: Expected Spectral Characteristics

-

¹H NMR:

-

Ethyl Group: A quartet signal (~4.2 ppm) for the -OCH₂- protons coupled to the methyl group, and a triplet signal (~1.2 ppm) for the -CH₃ protons coupled to the methylene group.

-

Benzylic Proton: A singlet for the single proton at the α-carbon (-CH(Br)-) would be expected around 5.0-5.5 ppm. Its downfield shift is due to the adjacent bromine, phenyl, and ester groups.

-

Aromatic Protons: Two doublets in the aromatic region (7.2-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR:

-

Expect signals for the carbonyl carbon (~168 ppm), the aromatic carbons (128-140 ppm), the α-carbon (~45 ppm), the ethoxy methylene carbon (~62 ppm), and the ethoxy methyl carbon (~14 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹.

-

C-H stretches for aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

The C-Br stretch will appear in the fingerprint region, typically below 700 cm⁻¹.

-

Conclusion

This compound is a potent and versatile chemical intermediate. Its value lies in its predictable reactivity, primarily as an electrophile in nucleophilic substitution and as a precursor to organozinc enolates for the Reformatsky reaction. A thorough understanding of its properties, synthetic logic, and reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively leverage this building block in the pursuit of novel and complex molecular targets.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228840, this compound. Available: [Link]

-

Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. Available: [Link]

-

Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. Available: [Link]

-

Pourbasheer, E., et al. (2020). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Research in Pharmaceutical Sciences. Available: [Link]

-

Coppola, A., & Coquerel, G. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available: [Link]

-

Organic Syntheses (n.d.). Ethyl bromoacetate. Available: [Link]

-

New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Available: [Link]

-

Chemistry LibreTexts (2023). Reformatsky Reaction. Available: [Link]

- Google Patents (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

NROChemistry (n.d.). Reformatsky Reaction. Available: [Link]

-

NIST (n.d.). Ethyl-α-bromophenyl acetate. In NIST Chemistry WebBook. Available: [Link]

- Google Patents (n.d.). Method for synthesizing bromoethyl acetate.

- Singh, J. (2007). Name Reactions in Organic Synthesis. Cambridge University Press.

Sources

- 1. This compound | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5445-25-0|this compound|BLD Pharm [bldpharm.com]

- 3. nj.gov [nj.gov]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

mechanism of action of Ethyl 2-bromo-2-(4-chlorophenyl)acetate

An In-depth Technical Guide to the Core Mechanism of Action of Ethyl 2-bromo-2-(4-chlorophenyl)acetate

Abstract

This compound is an organic compound characterized by an α-halo ester functional group. While specific biological studies on this molecule are not extensively documented in public literature, its chemical architecture strongly predicts a mechanism of action centered on electrophilic reactivity. This guide posits that its primary mode of biological activity is that of an alkylating agent, capable of forming covalent adducts with biological macromolecules. This document serves as a technical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the mechanism of action of this compound and others in its class. We will explore the fundamental chemical principles governing its reactivity, identify its probable molecular targets, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.

Foundational Principles: The Chemical Rationale for Alkylation

This compound possesses a chemical structure primed for reactivity.[1][2] The core of its predicted mechanism of action lies in the α-bromo ester moiety. The electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring polarizes the α-carbon, making it highly electrophilic. Simultaneously, the bromine atom is an excellent leaving group.

This configuration facilitates a bimolecular nucleophilic substitution (SN2) reaction with available biological nucleophiles. In this reaction, a nucleophile (Nu:-), such as a deprotonated thiol or an amine, attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable covalent bond.

Core Reaction Mechanism:

Caption: SN2 reaction pathway of this compound.

This intrinsic chemical reactivity is the cornerstone of its potential biological effects, which are likely to be diverse and dependent on the specific nucleophiles it encounters within the complex cellular milieu.

Primary Biological Targets: A Dichotomy of Action

The cellular environment is rich with nucleophilic species, presenting numerous potential targets for an alkylating agent like this compound. The two most significant classes of targets are proteins and nucleic acids.

Protein Alkylation: Covalent Modification and Functional Disruption

Proteins contain several amino acid residues with nucleophilic side chains. The most reactive of these are typically the thiol group of cysteine, the imidazole ring of histidine, and the ε-amino group of lysine. Alkylation of these residues can have profound consequences on protein function.

-

Enzyme Inhibition: If the alkylated residue is within the active site of an enzyme, the covalent modification can irreversibly block substrate binding or catalysis.

-

Disruption of Protein-Protein Interactions: Modification of residues at an interaction interface can prevent the formation of essential protein complexes.

-

Alteration of Protein Conformation: The addition of the bulky ethyl 2-(4-chlorophenyl)acetate moiety can induce conformational changes that lead to protein misfolding and denaturation.

The reactivity of different nucleophilic amino acids generally follows the order: Cys > His > Lys > Asp.

DNA Alkylation: A Pathway to Genotoxicity

Alkylating agents are well-known for their ability to modify DNA, a mechanism that underlies the therapeutic effect of many chemotherapeutic drugs. The most nucleophilic site in DNA is the N7 position of guanine. Alkylation at this site can lead to:

-

DNA Strand Breaks: The alkylated guanine can be excised by DNA repair enzymes, potentially leading to single-strand breaks.

-

Abnormal Base Pairing: The modified guanine may mispair during DNA replication, leading to mutations.

-

Induction of Apoptosis: The accumulation of DNA damage can trigger programmed cell death (apoptosis), a key mechanism for eliminating compromised cells.

A Validating Framework: Experimental Protocols for Mechanistic Elucidation

The following section provides a series of self-validating experimental workflows designed to systematically investigate and confirm the proposed alkylating mechanism of action.

Workflow 1: Confirmation of Intrinsic Alkylating Activity

Before proceeding to complex biological systems, it is crucial to confirm the fundamental reactivity of the compound with a model nucleophile.

Protocol 1: Reactivity with a Model Thiol

-

Reagents:

-

This compound

-

Glutathione (GSH) or N-acetylcysteine as a model thiol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in ACN.

-

Prepare a 10 mM stock solution of GSH in PBS.

-

In a microcentrifuge tube, combine 100 µL of the GSH solution with 10 µL of the compound stock solution.

-

Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding an equal volume of 0.1% formic acid in ACN.

-

Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the GSH-adduct, identified by a mass shift corresponding to the addition of the ethyl 2-(4-chlorophenyl)acetate moiety minus the bromine atom.

-

Caption: Workflow for confirming alkylating activity with a model nucleophile.

Workflow 2: Global Identification of Protein Targets in a Cellular Context

A chemoproteomics approach using mass spectrometry can provide an unbiased, global view of the proteins targeted by the compound within a complex cell lysate.

Protocol 2: Chemoproteomic Profiling of Alkylated Proteins

-

Sample Preparation:

-

Culture a relevant cell line (e.g., HeLa or A549) to ~80% confluency.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) and quantify the protein concentration.

-

-

Alkylation Reaction:

-

Treat the cell lysate with a defined concentration of this compound (and a vehicle control) for a specific duration (e.g., 1 hour at 37°C).

-

-

Proteomic Sample Processing:

-

Perform a chloroform/methanol precipitation to remove non-protein components.

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate any remaining free cysteines with iodoacetamide (this step is to ensure that subsequent modifications are from the test compound).

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Employ a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

-

Include a variable modification on cysteine, histidine, and lysine residues corresponding to the mass of the ethyl 2-(4-chlorophenyl)acetyl group.

-

Identify peptides that contain this modification in the treated sample but not in the control.

-

Caption: Chemoproteomics workflow for identifying protein targets.

Workflow 3: Assessing the Cytotoxic and Genotoxic Effects

To understand the cellular consequences of alkylation, it is essential to quantify the compound's effect on cell viability and its potential to cause DNA damage.

Protocol 3A: Cell Viability Assay (MTT/Resazurin)

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Assay:

-

For MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance at 570 nm.

-

For Resazurin assay, add resazurin solution and incubate. Measure fluorescence (Ex/Em ~560/590 nm).

-

-

Data Analysis: Plot the percentage of viable cells against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3B: DNA Damage Assessment (Comet Assay)

-

Treatment: Treat cells with the compound at concentrations around its IC50 value for a short duration (e.g., 2-4 hours).

-

Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will relax and migrate out of the nucleoid, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the amount of DNA in the comet tail relative to the head as a measure of DNA damage.

Data Presentation and Interpretation

The data generated from these workflows should be systematically organized and interpreted to build a cohesive model of the compound's mechanism of action.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 48 | 15.2 |

| A549 | 48 | 22.5 |

| HEK293 | 48 | 45.8 |

Interpretation: The compound exhibits dose-dependent cytotoxicity across multiple cell lines, with higher potency in cancer cell lines compared to the non-cancerous HEK293 line.

Table 2: Hypothetical Protein Hits from Chemoproteomics

| Protein ID | Gene Name | Modified Residue | Peptide Sequence | Fold Change (Treated/Control) |

| P04040 | GAPDH | Cys-150 | K.VSIC TTVNAITK.L | 25.4 |

| P62258 | PPIA | His-127 | G.FEDENFILKH TGP.T | 12.1 |

| Q06830 | HSP90AA1 | Lys-58 | I.RELISNSSDALDK IR.Y | 8.9 |

Interpretation: The compound covalently modifies specific residues on key cellular proteins involved in metabolism (GAPDH), protein folding (PPIA), and stress response (HSP90AA1). The high fold-change indicates a specific interaction.

Conclusion

While direct biological data for this compound is limited, its chemical structure provides a strong basis for predicting its mechanism of action as a covalent alkylating agent. This guide provides a comprehensive framework for validating this hypothesis, from confirming its intrinsic chemical reactivity to identifying its cellular targets and characterizing its downstream functional consequences. The outlined workflows represent a robust, multi-faceted approach that can be adapted to investigate the mechanism of action of other novel electrophilic compounds, providing critical insights for drug discovery and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Retrieved from [Link]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104–120. Retrieved from [Link]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

Sources

Spectroscopic Data for Ethyl 2-bromo-2-(4-chlorophenyl)acetate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS No. 5445-25-0).[1][2][3][4][5] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are supplemented with insights derived from extensive experience in spectral analysis.

Introduction: The Significance of Spectroscopic Characterization

This compound is a halogenated aromatic ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its reactivity is largely dictated by the presence of the ester functional group and the two halogen substituents on the benzylic carbon and the phenyl ring. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research and development efforts. This guide provides a detailed examination of the expected spectroscopic signatures of this compound and the experimental protocols to obtain them.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its key functional groups, is depicted below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.3 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~7.3 - 7.2 | Doublet | 2H | Ar-H (meta to Cl) |

| ~5.3 | Singlet | 1H | CH(Br) |

| ~4.2 | Quartet | 2H | OCH₂CH₃ |

| ~1.2 | Triplet | 3H | OCH₂CH₃ |

Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton, and the ethyl ester protons.

-

Aromatic Protons (7.4 - 7.2 ppm): The para-substituted chlorophenyl group will give rise to two sets of doublets in the aromatic region, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing chloro group are expected to be deshielded and appear at a slightly higher chemical shift compared to the protons meta to the chloro group.

-

Methine Proton (~5.3 ppm): The single proton on the carbon bearing both a bromine atom and the chlorophenyl group (the α-carbon) is significantly deshielded due to the electronegativity of the adjacent bromine and the ester carbonyl group. This signal is expected to be a singlet as there are no adjacent protons to cause splitting.

-

Ethyl Ester Protons (4.2 and 1.2 ppm): The ethyl group of the ester will present as a quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~138 | Ar-C (quaternary, attached to C(Br)) |

| ~135 | Ar-C (quaternary, attached to Cl) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~62 | OCH₂CH₃ |

| ~45 | CH(Br) |

| ~14 | OCH₂CH₃ |

Interpretation and Rationale

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

-

Carbonyl Carbon (~168 ppm): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic Carbons (138 - 128 ppm): Four signals are expected for the six aromatic carbons due to the symmetry of the 4-chlorophenyl group. The two quaternary carbons (one attached to the rest of the molecule and one to the chlorine) will have distinct chemical shifts, with the carbon attached to chlorine being significantly influenced by its electronegativity. The two sets of equivalent CH carbons will also be observed in this region.

-

Alpha-Carbon (~45 ppm): The carbon atom bonded to the bromine (CH(Br)) will be found at a relatively high field for a carbon attached to a halogen due to the "heavy atom effect" of bromine, yet deshielded compared to a simple alkane.

-

Ethyl Ester Carbons (~62 and ~14 ppm): The methylene carbon (OCH₂) of the ethyl group is deshielded by the adjacent oxygen atom, while the methyl carbon (CH₃) will be the most shielded carbon, appearing at the highest field.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250-1100 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium | C-Cl stretch (aromatic) |

| ~700-600 | Strong | C-Br stretch |

Interpretation and Rationale

-

C=O Stretch (~1740 cm⁻¹): The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl group of the ester. Its position is indicative of a saturated ester.

-

C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H stretches of the ethyl group.

-

Aromatic C=C Stretches (~1600, ~1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the phenyl ring.

-

C-O Stretches (~1250-1100 cm⁻¹): The C-O single bond stretches of the ester group will appear as strong bands in the fingerprint region.

-

C-Halogen Stretches (below 1100 cm⁻¹): The vibrations of the C-Cl and C-Br bonds are found at lower wavenumbers. The C-Cl stretch on the aromatic ring is typically in the 1100-1000 cm⁻¹ range, while the C-Br stretch is expected at a lower frequency, around 700-600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a drop can be placed between two KBr or NaCl plates to form a thin film.

-

Solution: Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform) and deposit a drop onto a salt plate, allowing the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Processing: A background spectrum of the clean salt plates (or the solvent) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in peaks at m/z values corresponding to the different isotopic combinations. The most abundant peaks in the molecular ion cluster would be:

-

m/z 276 (for C₁₀H₁₀⁷⁹Br³⁵ClO₂)

-

m/z 278 (for C₁₀H₁₀⁸¹Br³⁵ClO₂ and C₁₀H₁₀⁷⁹Br³⁷ClO₂)

-

m/z 280 (for C₁₀H₁₀⁸¹Br³⁷ClO₂) The relative intensities of these peaks will be characteristic of the presence of one bromine and one chlorine atom.

-

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 231/233/235.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃, 73 Da) to give the bromochlorophenylmethyl cation at m/z 203/205/207.

-

Loss of the bromine atom (-Br, 79/81 Da) to give a fragment at m/z 197/199.

-

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition Parameters (for ESI):

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Cone voltage: 20-40 V

-

Mass range: m/z 50-500

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine and one chlorine atom.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, based on fundamental principles and comparison with analogous structures, offer a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development activities involving this versatile chemical intermediate.

References

-

PubChem. This compound. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

mass spectrometry analysis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate

Authored by a Senior Application Scientist

Foreword

The analysis of halogenated organic compounds is of paramount importance in pharmaceutical development, environmental monitoring, and synthetic chemistry. This compound, a reactive intermediate, presents a unique analytical challenge due to the presence of two different halogen atoms and an ester functional group. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into fragmentation pathways, experimental design, and data interpretation. The methodologies described herein are grounded in established principles of mass spectrometry and are designed to provide a robust framework for researchers and drug development professionals.

Introduction to this compound

This compound is a halogenated ester with the chemical formula C₁₀H₁₀BrClO₂.[1][2] Its molecular weight is 277.54 g/mol .[1] The presence of bromine and chlorine atoms, each with their characteristic isotopic distributions, provides a distinct signature in mass spectrometry, aiding in its identification and characterization. This compound's reactivity makes it a valuable building block in organic synthesis, but also necessitates precise analytical methods for quality control and reaction monitoring.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrClO₂ | PubChem[1] |

| Molecular Weight | 277.54 g/mol | PubChem[1] |

| Monoisotopic Mass | 275.95527 Da | PubChem[1] |

| CAS Number | 5445-25-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The two primary techniques considered in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] Given the ester nature of the analyte, it is expected to have sufficient volatility for GC analysis. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is a "soft" ionization technique that is well-suited for a broader range of compounds, including those that are less volatile or thermally labile. ESI typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. This technique can be particularly useful for selectively detecting and quantifying organobromine compounds.[5][6]

Predicted Fragmentation Pathways

A thorough understanding of the likely fragmentation pathways is essential for interpreting the mass spectra of this compound.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be formed, and its isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. The major fragmentation pathways are predicted to be:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for esters.[7] This can result in the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl radical (•CH₂CH₃).

-

Loss of Halogens: The carbon-bromine bond is weaker than the carbon-chlorine bond and is prone to cleavage. Loss of a bromine radical (•Br) is a likely fragmentation step.

-

Rearrangement Reactions: McLafferty-type rearrangements are possible if the necessary structural motifs are present, though less likely to be the primary pathway for this specific structure.

Caption: Predicted EI fragmentation pathway for this compound.

Table 2: Predicted Key Fragment Ions in EI-MS

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 276/278/280 | [C₁₀H₁₀⁷⁹Br³⁵ClO₂]⁺˙ / [C₁₀H₁₀⁸¹Br³⁵ClO₂]⁺˙ / [C₁₀H₁₀⁷⁹Br³⁷ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 231/233/235 | [C₈H₅⁷⁹Br³⁵ClO]⁺ / [C₈H₅⁸¹Br³⁵ClO]⁺ / [C₈H₅⁷⁹Br³⁷ClO]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 197/199 | [C₁₀H₁₀³⁵ClO₂]⁺ / [C₁₀H₁₀³⁷ClO₂]⁺ | Loss of bromine radical (•Br) |

| 152/154 | [C₈H₅³⁵ClO]⁺˙ / [C₈H₅³⁷ClO]⁺˙ | Loss of Br• from [M-OC₂H₅]⁺ |

| 111/113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Chlorobenzyl cation |

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 277/279/281. Fragmentation of this precursor ion in an MS/MS experiment would likely involve the neutral loss of ethanol or subsequent loss of halogens.

Sources

- 1. This compound | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 5445-25-0 | AChemBlock [achemblock.com]

- 3. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Ethyl 2-bromo-2-(4-chlorophenyl)acetate: A Keystone Starting Material for Advanced Organic Synthesis

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a versatile bifunctional reagent that serves as a pivotal building block in modern organic and medicinal chemistry. Its structure, featuring an α-halo ester moiety combined with a para-substituted aromatic ring, provides two distinct points of reactivity. This duality allows for its strategic incorporation into complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. The electron-withdrawing nature of the ester and the chloro-substituent on the phenyl ring significantly influences the reactivity of the α-carbon, making it an excellent electrophile for nucleophilic substitution and a precursor for stabilized carbanions or organometallic reagents. This guide provides an in-depth exploration of its properties, core reactivity, and practical applications, offering field-proven insights for researchers in drug development and chemical synthesis.

Physicochemical Properties & Specifications

A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key specifications for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 5445-25-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [1][2][4] |

| Molecular Weight | 277.54 g/mol | [1][2][4] |

| Appearance | Data not consistently available; typically a liquid or low-melting solid | |

| Purity | Typically ≥95% | [3][5] |

| SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | [1] |

| InChIKey | CZAZDSRFJOHLCK-UHFFFAOYSA-N | [1][2] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its ability to participate in a variety of fundamental carbon-carbon bond-forming reactions. Its reactivity is governed by the two key functional groups: the α-bromoester and the 4-chlorophenyl ring.

Caption: Dual reactivity of this compound.

Nucleophilic Substitution Reactions (SN2)

The carbon atom bonded to the bromine is highly electrophilic due to the inductive effects of both the bromine atom and the adjacent ester carbonyl group. This makes it an excellent substrate for SN2 reactions.[6][7] Various nucleophiles can displace the bromide ion, leading to the formation of a wide range of substituted α-(4-chlorophenyl)acetates.[8] This reaction typically proceeds with inversion of configuration if the α-carbon is chiral.[9]

Causality: The success of these reactions depends on the nucleophilicity of the attacking species and the choice of a polar aprotic solvent (e.g., DMF, Acetone) which solvates the counter-ion but does not solvate the nucleophile, thereby enhancing its reactivity.

The Reformatsky Reaction

The Reformatsky reaction is a cornerstone of organic synthesis for forming β-hydroxy esters.[10][11] It involves the oxidative addition of zinc metal into the carbon-bromine bond of an α-halo ester to form an organozinc intermediate, known as a Reformatsky enolate.[12][13] This enolate is sufficiently nucleophilic to attack aldehydes or ketones, but generally does not react with esters, making the reaction highly chemoselective. Subsequent acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester.[12]

Caption: Key stages of the Reformatsky Reaction mechanism.

Expertise Insight: The activation of zinc (e.g., with a crystal of iodine or by washing with dilute HCl) is critical. This removes the passivating layer of zinc oxide on the metal surface, exposing fresh zinc to initiate the oxidative addition. The reaction is typically performed in aprotic solvents like THF or toluene to prevent the premature quenching of the organozinc intermediate.[12]

The Darzens Condensation (Glycidic Ester Synthesis)

The Darzens reaction provides a direct route to α,β-epoxy esters (glycidic esters) by reacting an α-halo ester with an aldehyde or ketone in the presence of a base.[14][15] The base (e.g., sodium ethoxide, sodium hydride) deprotonates the α-carbon to form an enolate. This enolate then attacks the carbonyl compound in an aldol-like addition. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent bromide to form the epoxide ring.[15]

Trustworthiness: The stereochemical outcome of the Darzens condensation can be complex, often yielding a mixture of cis and trans epoxides.[14] The ratio is influenced by factors such as the nature of the base, solvent, and reaction temperature. The subsequent hydrolysis and decarboxylation of the glycidic ester can be a useful method for synthesizing ketones or aldehydes with one additional carbon atom.[15]

Application Focus: Synthesis of Fexofenadine